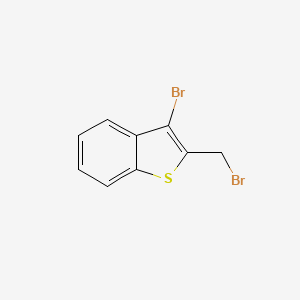

3-Bromo-2-(bromomethyl)-1-benzothiophene

Description

BenchChem offers high-quality 3-Bromo-2-(bromomethyl)-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(bromomethyl)-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H6Br2S |

|---|---|

Molecular Weight |

306.02 g/mol |

IUPAC Name |

3-bromo-2-(bromomethyl)-1-benzothiophene |

InChI |

InChI=1S/C9H6Br2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 |

InChI Key |

BUNOEEYYSRWYIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Bromo-2-(bromomethyl)-1-benzothiophene

Executive Summary

3-Bromo-2-(bromomethyl)-1-benzothiophene is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both a reactive benzylic bromide and a less reactive aryl bromide, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. The benzothiophene core is a well-established pharmacophore found in numerous biologically active compounds, lending potential pharmacological relevance to derivatives of this molecule.[1] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene, outlines a logical synthetic pathway, explores its key chemical reactivities, and details essential safety and handling protocols. The content herein is synthesized from available data on the target molecule and closely related structural analogs to provide a robust and practical resource for laboratory professionals.

Molecular Profile and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. This section details the structural and physical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene.

Chemical Structure and Identifiers

Precise identification is critical for regulatory compliance, database searches, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-2-(bromomethyl)-1-benzothiophene | PubChem[2] |

| Molecular Formula | C₉H₆Br₂S | PubChem[2] |

| Molecular Weight | 306.02 g/mol | Amerigo Scientific[3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)CBr)Br | PubChem[2] |

| InChI Key | BUNOEEYYSRWYIJ-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Data

While direct experimental data for this specific molecule is sparse, properties can be inferred from structurally similar compounds. The presence of two bromine atoms and an aromatic system suggests it is a solid at room temperature with low aqueous solubility.

| Property | Value / Observation | Justification / Analog Data |

| Appearance | Expected to be a solid (e.g., crystalline powder) | 3-(Bromomethyl)-1-benzothiophene is a solid.[4] |

| Melting Point | Not experimentally determined. Likely >100 °C. | The related 3-Bromomethyl-5-chloro-2-benzothiophene has a melting point of 136 °C (409 K).[5] |

| Boiling Point | Not applicable (likely decomposes at high temp.) | High molecular weight solids often decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, THF). | 3-Bromo-1-benzothiophene is sparingly soluble in water (0.14 g/L).[6] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the predicted and expected spectral characteristics.

| Technique | Predicted/Expected Data | Source / Rationale |

| Mass Spec. (MS) | Monoisotopic Mass: 303.8557 Da. Predicted adducts: [M+H]⁺ at 304.86298 m/z, [M+Na]⁺ at 326.84492 m/z. | Predicted by computational methods on PubChem.[2] The isotopic pattern would be characteristic of a dibrominated compound. |

| ¹H NMR | Aromatic region (approx. 7.2-8.0 ppm, multiplet, 4H); Methylene protons (-CH₂Br, approx. 4.8 ppm, singlet, 2H). | Based on the chemical structure and data from analogous compounds like 3-Bromomethyl-5-chloro-2-benzothiophene, which shows a singlet at 4.82 ppm for the CH₂Br protons.[5] |

| ¹³C NMR | Aromatic carbons (approx. 120-140 ppm); Methylene carbon (-CH₂Br, approx. 30-35 ppm). | Based on general chemical shift ranges and data for related bromomethylated aromatics.[7] |

| Infrared (IR) | C-H stretching (aromatic, ~3100-3000 cm⁻¹); C=C stretching (aromatic, ~1600-1450 cm⁻¹); C-Br stretching (~600-500 cm⁻¹). | Based on standard IR correlation tables for the functional groups present. |

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While no direct synthesis is published, a logical and robust pathway can be proposed based on established organosulfur chemistry.

Rationale for Synthetic Strategy

The proposed synthesis begins with a commercially available precursor, 2-methyl-1-benzothiophene, and proceeds in two key steps. This strategy leverages the distinct reactivity of the benzothiophene ring system and the benzylic methyl group.

-

Electrophilic Aromatic Bromination: The thiophene ring of the benzothiophene system is electron-rich and preferentially undergoes electrophilic substitution at the 3-position.[8]

-

Radical Benzylic Bromination: The methyl group at the 2-position can be selectively halogenated via a free-radical pathway, which does not significantly affect the already brominated aromatic ring under appropriate conditions.[9][10]

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from methodologies for similar transformations.[10][11][12]

Step 1: Synthesis of 3-Bromo-2-methyl-1-benzothiophene

-

Setup: To a solution of 2-methyl-1-benzothiophene (1.0 eq) in a 1:1 mixture of chloroform and acetic acid, cool the reaction vessel to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise over 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with chloroform and wash successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene

-

Setup: Dissolve the crude 3-bromo-2-methyl-1-benzothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or n-heptane.[10]

-

Initiator Addition: Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a bulb (e.g., 200W) to initiate the radical reaction.[10] Continue refluxing for 4-6 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Purification and Characterization

-

Purification: The final product is best purified by column chromatography on silica gel, using a non-polar eluent system such as a hexane/ethyl acetate gradient.

-

Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the expected values detailed in Section 1.3.

Chemical Reactivity and Applications

The synthetic value of 3-Bromo-2-(bromomethyl)-1-benzothiophene stems from its two distinct C-Br bonds, which can be functionalized selectively.

Analysis of Reactive Centers

-

C2-Bromomethyl Group: This is a benzylic bromide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[13] It is the more reactive of the two sites towards a wide range of nucleophiles.

-

C3-Bromo Group: This is an aryl bromide. It is relatively unreactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[6][8]

This difference in reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

Key Reaction Pathways

The diagram below illustrates the principal transformations possible with this building block.

Caption: Differential reactivity of the two bromide positions.

Utility in Drug Discovery and Materials Science

The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

-

Medicinal Chemistry: This compound serves as an excellent starting point for building libraries of novel drug candidates. The bromomethyl handle can be used to link the benzothiophene core to other pharmacophores or to introduce functional groups that modulate solubility and cell permeability. The aryl bromide allows for the introduction of diverse substituents to probe structure-activity relationships (SAR) at the 3-position.

-

Materials Science: Thiophene-based molecules are fundamental components of organic semiconductors. The functional handles on this molecule allow for its incorporation into larger conjugated systems for applications in organic electronics.[14]

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for the title compound, precautions must be based on data from analogous hazardous materials.

Hazard Assessment

-

Toxicity: Brominated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic.

-

Irritation: It is expected to be a skin, eye, and respiratory tract irritant.[15] Direct contact should be avoided.

-

Reactivity: Stable under normal conditions, but may be sensitive to light and strong bases at elevated temperatures.[8]

Recommended Handling Procedures

All manipulations should be performed in a certified chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

-

Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[17]

-

Handling: Avoid creating dust or aerosols. Use appropriate tools (spatulas) for solid transfers.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move to fresh air.[15] Seek medical attention in all cases of exposure.

Storage and Stability

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark container is recommended.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

3-Bromo-2-(bromomethyl)-1-benzothiophene is a high-value synthetic intermediate with significant potential for researchers. Its key attributes—a privileged benzothiophene core and two differentially reactive bromide handles—provide a flexible platform for creating novel molecules. While specific experimental data on the compound is limited, a clear profile of its properties, reactivity, and synthesis can be constructed from established chemical principles and data from related structures. Adherence to stringent safety protocols is essential when handling this compound. This guide serves as a foundational resource to enable its effective and safe utilization in the laboratory.

References

-

The Royal Society of Chemistry. (2012). Supporting information - Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]

-

Yuan, Y.-Q., et al. (2006). 3-Bromomethyl-5-chloro-2-benzothiophene. Acta Crystallographica Section E: Crystallographic Communications, E62, o77–o78. Available at: [Link]

-

PubChem. 3-bromo-2-(bromomethyl)-1-benzothiophene. Available at: [Link]

- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.

-

PubChemLite. 3-bromo-2-(bromomethyl)-1-benzothiophene. Available at: [Link]

-

Amerigo Scientific. 2-Bromo-3-(bromomethyl)-1-benzothiophene. Available at: [Link]

-

Al-dujaili, L. H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available at: [Link]

-

MDPI. (2024). Modulation of Properties in[17]Benzothieno[3,2-b][17]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]

Sources

- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-bromo-2-(bromomethyl)-1-benzothiophene (C9H6Br2S) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-3-(bromomethyl)-1-benzothiophene - Amerigo Scientific [amerigoscientific.com]

- 4. 3-(Bromomethyl)-1-benzothiophene | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-1-benzothiophene | 7342-82-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 11. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.se [fishersci.se]

Technical Guide: Benzothiophene Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide analyzes the benzothiophene moiety as a privileged scaffold in drug discovery.[1] It explores the structural bioisosterism with indole, detailed structure-activity relationships (SAR) in oncology and CNS therapeutics, and provides a validated synthetic protocol for functionalization. The content is designed for medicinal chemists requiring actionable insights into scaffold utility and metabolic considerations.

Structural Fundamentals & Bioisosterism

The benzothiophene ring consists of a benzene ring fused to a thiophene ring.[2] It is a classical bioisostere of indole (found in tryptophan) and naphthalene .

Physicochemical Comparison

Replacing the nitrogen of indole with sulfur (benzothiophene) significantly alters the physicochemical profile of a lead compound.

| Property | Indole | Benzothiophene | MedChem Implication |

| H-Bonding | Donor (NH) | None | Benzothiophene increases lipophilicity; loses H-bond donor capability. |

| LogP (Lipophilicity) | ~2.14 | ~3.12 | Benzothiophene derivatives show higher membrane permeability but higher metabolic liability. |

| Electronic Character | Electron-rich (N lone pair) | Electron-rich (S lone pair) | Both undergo Electrophilic Aromatic Substitution (EAS), but regioselectivity differs. |

| Metabolism | Hydroxylation, N-dealkylation | S-oxidation, Ring opening | Sulfur is a soft nucleophile; prone to oxidation to sulfoxides/sulfones. |

The "Lipophilic Indole" Strategy

In drug design, switching indole to benzothiophene is a strategic move to:

-

Remove a Hydrogen Bond Donor: Useful when the NH group is exposed to solvent or causes poor oral bioavailability.

-

Increase Metabolic Stability: The thiophene ring is generally more resistant to oxidative cleavage than the pyrrole ring of indole, though S-oxidation remains a risk.

Therapeutic Applications & Mechanism of Action[3][4]

Selective Estrogen Receptor Modulators (SERMs): Raloxifene

Raloxifene utilizes the benzothiophene core to act as a rigid spacer, orienting side chains to interact with the Estrogen Receptor (ER).

-

Mechanism: The benzothiophene core mimics the steroid backbone of estradiol. However, the bulky basic side chain (piperidine-ethoxy) protrudes from the binding pocket, displacing Helix 12 of the ER ligand-binding domain.

-

Outcome: This displacement prevents the recruitment of co-activators, resulting in an antagonist effect in breast tissue, while maintaining agonist activity in bone (due to different co-regulator expressions).

Atypical Antipsychotics: Brexpiprazole

Brexpiprazole features a benzothiophene-piperazine "tail."[3][4][5][6]

-

Target Profile: Partial agonist at 5-HT1A and D2 dopamine receptors; antagonist at 5-HT2A.[3][5]

-

Structural Role: The benzothiophene moiety provides specific hydrophobic interactions within the orthosteric binding pocket of the GPCR, distinct from the quinolinone "head" group.

-

Metabolic Alert: Research indicates that the benzothiophene sulfur in brexpiprazole is subject to S-oxidation (forming sulfoxides) and subsequent bioactivation, which must be monitored during lead optimization to avoid toxicity.

Visualization of Signaling & SAR

Diagram 1: Benzothiophene SAR & Logic

Caption: SAR logic of the benzothiophene scaffold, highlighting functionalization zones (C2/C3) and metabolic liabilities.

Synthetic Protocol: Pd-Catalyzed C3-Arylation

Standard Operating Procedure (SOP) for Medicinal Chemistry Labs

Direct functionalization of the C3 position is preferred over de novo ring construction for generating diversity in SAR libraries. The following protocol utilizes a Suzuki-Miyaura coupling strategy, robust for installing aryl groups (common in SERMs and kinase inhibitors).

Reaction Scheme

Substrate: 3-Bromobenzothiophene Reagent: Arylboronic acid (Ar-B(OH)2) Catalyst: Pd(dppf)Cl2 · CH2Cl2 Base: K2CO3 (aq)

Step-by-Step Methodology

-

Preparation:

-

In a 20 mL microwave vial or round-bottom flask, charge 3-bromobenzothiophene (1.0 equiv, 1.0 mmol) and the appropriate arylboronic acid (1.5 equiv, 1.5 mmol).

-

Add Pd(dppf)Cl2 · CH2Cl2 (0.05 equiv, 5 mol%).

-

Note on Catalyst: Pd(PPh3)4 is a viable alternative, but dppf ligands often provide higher turnover for sterically hindered substrates.

-

-

Solvent System:

-

Add 1,4-Dioxane (4 mL) and 2M aqueous K2CO3 (1 mL).

-

Why this system? Dioxane is miscible with water and has a high boiling point, facilitating the biphasic reaction without phase transfer catalysts.

-

-

Degassing (Critical Step):

-

Sparge the mixture with Argon or Nitrogen for 5 minutes.

-

Causality: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.

-

-

Reaction:

-

Heat to 90°C for 4–12 hours (monitor via TLC/LCMS).

-

Completion Check: Look for the disappearance of the bromide starting material (typically elutes faster than product on C18).

-

-

Work-up:

-

Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (SiO2).

-

Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc). Benzothiophenes are UV active (254 nm) and easily visualized.

-

Diagram 2: Synthetic Workflow

Caption: Workflow for the Pd-catalyzed C3-arylation of benzothiophene, a key step in generating SAR libraries.

Future Outlook: PROTACs and Beyond

The benzothiophene scaffold is evolving beyond classical inhibition.

-

PROTACs: Benzothiophene-based SERMs are being used as the "warhead" to recruit E3 ligases for the targeted degradation of the Estrogen Receptor, overcoming resistance mechanisms found in standard antagonists.

-

Fluorescent Probes: Due to their conjugated pi-systems, benzothiophene derivatives are increasingly used as fluorescent markers for biological imaging, aiding in the study of receptor distribution.

References

-

Pathak, S., et al. (2024).[7] "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry.

-

Keri, R. S., et al. (2017).[8] "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry.

-

Kate, A. S., et al. (2020). "1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole...".[6] Pharmaceutical Research.

-

Rossi, R., et al. (2022). "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." The Journal of Organic Chemistry.

-

Liu, Z., et al. (2012). "BN Isosteres of Indole."[9] PMC / NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. WO2018033484A1 - Pharmaceutical compositions of a benzothiophene compound - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BN Isosteres of Indole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage Protocol for 3-Bromo-2-(bromomethyl)-1-benzothiophene

[2]

Executive Summary

3-Bromo-2-(bromomethyl)-1-benzothiophene (CAS: 1150271-23-0) is a highly reactive heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[2] Its structural core features a benzothiophene ring substituted with a bromine atom at the C3 position and a bromomethyl group at the C2 position.

This compound belongs to the class of thenylic halides (analogous to benzylic halides). Consequently, it exhibits significant instability toward moisture (hydrolysis), heat (thermal elimination), and light (photolytic radical cleavage). Improper storage leads to the rapid formation of the corresponding alcohol (3-bromo-benzo[b]thiophene-2-methanol) and insoluble polymeric byproducts, compromising downstream synthetic yields.[2]

This guide outlines a rigorous, self-validating storage and handling protocol designed to maintain compound integrity >98% over extended periods.

Chemical Profile & Reactivity Analysis

To understand the storage requirements, one must first understand the degradation mechanisms inherent to the molecule's electronic structure.

Structural Vulnerability

The C2-bromomethyl group is the primary site of instability. The sulfur atom in the thiophene ring donates electron density via resonance, stabilizing the carbocation intermediate formed during leaving-group departure. This makes the C-Br bond at the C2 position significantly more labile than a standard alkyl bromide.

-

Electrophilicity: The carbon of the bromomethyl group is highly electrophilic, making it prone to

and -

Lachrymator Potential: Like many benzylic and thenylic halides, this compound is a potent lachrymator (tear-inducing agent) and must be handled with extreme respiratory and ocular protection.

Degradation Pathways

The two primary degradation vectors are Hydrolysis and Dimerization/Polymerization .

-

Hydrolysis: Exposure to ambient humidity converts the bromomethyl group to a hydroxymethyl group, releasing corrosive Hydrogen Bromide (HBr) gas. The HBr generated acts as an autocatalyst, accelerating further degradation.

-

Radical Scrambling: Exposure to UV/visible light can homolytically cleave the C-Br bond, leading to radical species that recombine to form dimers (1,2-bis(3-bromobenzo[b]thiophen-2-yl)ethane).[2]

Visualization: Degradation & Handling Logic[2]

The following diagrams illustrate the chemical degradation pathways and the logical workflow for storage decisions.

Degradation Mechanism

This diagram details how environmental factors drive the compound toward impurities.

Figure 1: Mechanistic pathways showing hydrolysis to the alcohol and radical dimerization, highlighting the autocatalytic role of HBr.

Storage Decision Workflow

Use this logic gate to determine the appropriate storage condition based on usage frequency.

Figure 2: Decision matrix for storage conditions based on the anticipated timeline of experimental use.

Comprehensive Storage Protocol

Environmental Parameters

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Optimal) 2-8°C (Acceptable) | Low temperature kinetically inhibits the nucleophilic attack of water and thermal elimination of HBr.[2] |

| Atmosphere | Inert (Argon/Nitrogen) | Oxygen can promote radical oxidation; moisture is the primary degradation threat. Argon is preferred as it is heavier than air. |

| Light | No Direct Light | The C-Br bond is photosensitive.[2] Photolysis leads to radical scrambling and darkening of the solid. |

| Container | Amber Glass + PTFE Liner | Amber glass blocks UV. PTFE (Teflon) liners prevent the leaching of plasticizers and resist HBr corrosion. |

Handling Procedure (Step-by-Step)

Note: This compound is a lachrymator.[2] All handling must occur in a certified chemical fume hood.

-

Equilibration: Before opening a stored bottle (especially from -20°C), allow it to warm to room temperature inside a desiccator.

-

Why? Opening a cold bottle introduces condensation from the air directly onto the solid, initiating immediate hydrolysis.

-

-

Inert Sampling:

-

Flush the headspace of the container with a gentle stream of dry Nitrogen or Argon before and after removing the sample.

-

Use a clean, dry spatula (stainless steel or porcelain). Avoid nickel spatulas if traces of acid are present.

-

-

Resealing:

-

Wrap the cap threads with Parafilm® or electrical tape after closing to ensure a gas-tight seal.[2]

-

For long-term archiving, place the primary vial inside a secondary jar containing a desiccant packet (e.g., Drierite™ or Silica Gel).

-

Quality Control & Purity Assessment

Because the degradation product (alcohol) is structurally similar, simple TLC may not show separation without optimization.

Visual Inspection[2]

-

Fresh Material: Off-white to pale yellow/beige crystalline solid.[2]

-

Degraded Material: Dark yellow, orange, or brown sticky solid. The presence of a sharp, acrid smell (HBr) indicates significant decomposition.

Analytical Method (HPLC)

To quantify the "Alcohol Impurity" (3-bromo-benzo[b]thiophene-2-methanol):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Expected Result: The alcohol impurity is more polar and will elute earlier (lower Retention Time) than the parent bromomethyl compound.

Safety & Toxicology

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.[3]

-

Lachrymator: Causes tearing/weeping.

-

-

First Aid (Skin): Wash immediately with polyethylene glycol 400 (PEG 400) and then water. Benzylic bromides can penetrate skin and alkylate proteins; water alone is often insufficient for rapid decontamination.

References

-

Sigma-Aldrich. Safety Data Sheet: 3-(Bromomethyl)-1-benzothiophene. (Accessed 2025).[3][4][5][6][7][8] Provides baseline safety and handling classifications for the general class of bromomethyl benzothiophenes. Link

-

BenchChem. Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. (2025). Technical guidance on analogous thenylic bromide stability and inert atmosphere requirements. Link[2][6]

-

Cooper, J., et al. "Substitution reactions of benzo[b]thiophen derivatives.[9] Part I." Journal of the Chemical Society C, 1970, 1949-1954.[9] Establishes the reactivity patterns of brominated benzothiophenes. Link[2][9]

-

National Institutes of Health (NIH). Palladium-Catalyzed Dearomatization of Benzothiophenes. (2025). Details the synthesis and handling of reactive bromomethyl benzothiophene intermediates in inert environments. Link

-

Fisher Scientific. MSDS: 3-Bromobenzo[b]thiophene. (Accessed 2025).[3][4][5][6][7][8] General storage data for the parent brominated core.[3][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzo[b]thiophene-2-carboxaldehyde, 3-bromo- | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]

- 9. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Introduction to the benzothiophene core in pharmacologically active compounds.

[1][2]

Executive Summary & Structural Philosophy

The benzothiophene (benzo[b]thiophene) core represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Structurally, it consists of a benzene ring fused to a thiophene ring.[1]

From a design perspective, benzothiophene is frequently utilized as a bioisostere of indole and naphthalene. However, this replacement is not merely cosmetic; it introduces specific physicochemical alterations that drive potency and pharmacokinetic (PK) profiles:

-

Lipophilicity: The sulfur atom increases

relative to the N-H of indole, enhancing membrane permeability. -

H-Bonding: Unlike indole (H-bond donor), benzothiophene acts only as a weak H-bond acceptor, altering receptor pocket interactions.

-

Metabolic Stability: The thiophene ring is generally more resistant to oxidative metabolism than the pyrrole ring of indole, though S-oxidation remains a specific metabolic liability.

Visualizing the Chemical Space

The following diagram illustrates the bioisosteric relationships and the functional "vectors" available on the core.

Caption: Bioisosteric mapping of benzothiophene relative to indole and naphthalene, highlighting key optimization vectors.

Physicochemical & Pharmacological Profiling[4][5]

The "Lipophilic Anchor" Effect

In drug design, the benzothiophene moiety often serves as a lipophilic anchor. It slots into hydrophobic pockets of receptors (e.g., Estrogen Receptors), stabilizing the ligand-protein complex via

Comparative Physicochemical Data:

| Property | Indole | Benzothiophene | Naphthalene | Impact on Drug Design |

| Heteroatom | Nitrogen (NH) | Sulfur (S) | Carbon (CH) | S increases lipophilicity; removes H-bond donor. |

| Aromaticity | High | Moderate | High | Thiophene ring is less aromatic than benzene; more reactive. |

| LogP (approx) | 2.14 | 3.12 | 3.30 | Benzothiophene increases permeability/protein binding. |

| Metabolism | Hydroxylation/N-dealkylation | S-oxidation/Ring hydroxylation | Epoxidation | S-oxidation can lead to active or toxic metabolites. |

Metabolic Considerations: The Toxicity Trap

While stable, the benzothiophene core is not metabolically inert. A critical "watch-out" for medicinal chemists is S-oxidation or C2/C3-activation .

-

Case Study: Zileuton (see Section 4).

-

Mechanism: CYP450 enzymes can oxidize the sulfur to a sulfoxide or sulfone. Alternatively, metabolic activation can form reactive intermediates (e.g., 2-acetylbenzothiophene) which may form adducts with glutathione, leading to potential hepatotoxicity [1].

Synthetic Accessibility: The Iodocyclization Protocol

While the Gewald reaction is the historical standard for building the core, modern medicinal chemistry prefers flexible routes that allow late-stage functionalization. The iodocyclization of o-alkynylthioanisoles is a superior, self-validating method because it installs a halogen handle (Iodine) at the C3 position, ready for subsequent Suzuki or Sonogashira couplings.

Experimental Protocol: Synthesis of 3-Iodo-2-substituted-benzo[b]thiophene

Rationale: This protocol creates the core and a functional handle in one step.

Reagents:

-

o-Alkynylthioanisole (1.0 equiv)

-

Iodine (

) (1.2 equiv) -

Dichloromethane (DCM) (Solvent)

-

Sodium Thiosulfate (

) (Quench)

Step-by-Step Workflow:

-

Dissolution: Dissolve o-alkynylthioanisole (e.g., 1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask. Ensure the system is under an inert atmosphere (

or Ar) to prevent side oxidations. -

Cyclization: Add molecular Iodine (

, 1.2 mmol) in one portion at room temperature.-

Checkpoint: The solution will turn dark violet/brown.

-

-

Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Hexane/EtOAc).[2]

-

Validation: Disappearance of the starting alkyne spot and appearance of a more polar fluorescent spot (benzothiophene).

-

-

Quench: Pour the reaction mixture into a saturated aqueous solution of

. Shake vigorously until the iodine color disappears (solution turns pale yellow/clear). -

Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel).

-

Yield Expectation: 75–90%.

-

Mechanistic Insight: The iodine activates the alkyne triple bond (electrophilic attack), triggering the nucleophilic attack of the sulfur lone pair, followed by demethylation (loss of Me-I) to aromatize the system [2].

Pharmacological Case Studies

Case A: Raloxifene (SERM) – The Rigid Spacer

Drug: Raloxifene (Evista)

Target: Estrogen Receptor (ER-

-

Mechanism: The C2-phenyl group positions a phenolic hydroxyl to mimic the estradiol 3-OH. The C3-side chain (piperidine ethoxy) protrudes from the binding pocket, displacing Helix-12 of the receptor. This displacement prevents co-activator recruitment, resulting in an antagonistic effect in breast tissue but an agonistic effect in bone [3].

Case B: Zileuton (5-LOX Inhibitor) – The Chelation Scaffold

Drug: Zileuton (Zyflo) Target: 5-Lipoxygenase (5-LOX) Role of Core: [3]

-

Fit: The benzothiophene fits the hydrophobic arachidonic acid binding channel.

-

Function: The N-hydroxyurea substituent chelates the non-heme iron (

) at the active site, preventing the redox cycle necessary for leukotriene synthesis.

-

Critical Note: Zileuton is associated with liver toxicity, linked to the metabolic formation of 2-acetylbenzothiophene , which can deplete glutathione levels [4].

Visualization: Zileuton Mechanism of Action

The following diagram details the pathway inhibition by Zileuton.[4][5]

Caption: Zileuton inhibits 5-LOX by chelating the active site iron, halting the conversion of Arachidonic Acid to pro-inflammatory Leukotrienes.[4]

Validated Biological Assay Protocol

To verify the activity of a benzothiophene derivative (specifically for inflammation/asthma applications), a 5-Lipoxygenase (5-LOX) Inhibition Assay is the standard.

Protocol:

-

Preparation: Harvest polymorphonuclear leukocytes (PMNLs) or use purified recombinant human 5-LOX enzyme.

-

Incubation: Incubate the enzyme (approx. 0.5 µg) with the test compound (Benzothiophene derivative) in PBS (pH 7.4) containing EDTA and ATP for 10 minutes at 37°C.

-

Activation: Initiate the reaction by adding

(2 mM) and Arachidonic Acid (20 µM). -

Reaction Time: Incubate for 10 minutes.

-

Termination: Stop reaction with an equal volume of ice-cold organic solvent (Methanol/Acetonitrile).

-

Quantification: Analyze the supernatant via RP-HPLC.

-

Mobile Phase: Methanol/Water/Acetic Acid.

-

Detection: UV at 235 nm (detects the conjugated diene of 5-HETE/LTB4).

-

-

Calculation: Calculate % inhibition relative to DMSO control.

is determined by non-linear regression.

References

-

S. Pathak et al. "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry, 2024.[1][6][7][8] Link

-

S. Roy et al. "Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents."[9] Journal of Organic Chemistry, 2024.[6] Link

-

Grese, T. A. et al. "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 1997. Link

-

D. Zhang et al. "In Vitro Metabolism of 2-Acetylbenzothiophene: Relevance to Zileuton Hepatotoxicity." Chemical Research in Toxicology, 2011. Link

-

BenchChem Technical Guide. "Zileuton's Regulation of Leukotriene Synthesis." BenchChem, 2025.[10] Link

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-2-(bromomethyl)-1-benzothiophene molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-2-(bromomethyl)-1-benzothiophene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)-1-benzothiophene, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its versatile reactivity. Emphasis is placed on the differential reactivity of its two distinct carbon-bromine bonds, which makes it a valuable intermediate for creating complex molecular architectures. This guide serves as a practical resource, offering field-proven insights and detailed experimental protocols to enable its effective utilization in medicinal chemistry and materials science.

Core Physicochemical Properties

3-Bromo-2-(bromomethyl)-1-benzothiophene is a disubstituted benzothiophene, a class of sulfur-containing heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules.[1] The presence of two bromine atoms at different positions on the scaffold dictates its chemical behavior and synthetic utility.

Key quantitative data for this compound are summarized below. It is essential to distinguish between the molecular weight, which is the average mass based on natural isotopic abundance, and the monoisotopic mass, which is the mass calculated using the most abundant isotope of each element. The latter is particularly critical for high-resolution mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₆Br₂S | [2][3] |

| Molecular Weight | 306.02 g/mol | [3] |

| Monoisotopic Mass | 303.8557 Da | [2] |

| InChI Key | BUNOEEYYSRWYIJ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C(=C(S2)CBr)Br | [2] |

Synthesis and Mechanistic Insights

The synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene is most effectively achieved through a multi-step process starting from a simpler benzothiophene precursor. The logical pathway involves the initial introduction of the bromine atom onto the thiophene ring, followed by the bromination of a methyl group at the 2-position.

A plausible and efficient synthetic route begins with 2-methyl-1-benzothiophene. The thiophene ring of the benzothiophene system is generally more susceptible to electrophilic attack than the fused benzene ring, with a preference for the C3 position.[4]

Step 1: Electrophilic Bromination of 2-Methyl-1-benzothiophene

The first step is the regioselective bromination at the 3-position to yield 3-Bromo-2-methyl-1-benzothiophene. This transformation is typically accomplished using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The use of NBS is advantageous as it provides a low, steady concentration of bromine, minimizing side reactions.

Step 2: Radical Bromination of the 2-Methyl Group

The second key transformation is the bromination of the methyl group at the 2-position. This reaction proceeds via a free-radical mechanism and requires a radical initiator, such as benzoyl peroxide or AIBN (Azobisisobutyronitrile), along with NBS. This step is analogous to the well-documented benzylic bromination of methyl-substituted aromatic compounds.[5][6] The reaction is typically carried out under reflux with light irradiation to facilitate the initiation of the radical chain reaction.

Below is a diagram illustrating the overall synthetic workflow.

Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-2-(bromomethyl)-1-benzothiophene lies in the differential reactivity of its two C-Br bonds. This allows for selective, stepwise functionalization, making it a powerful intermediate for building molecular complexity.

-

The 2-(Bromomethyl) Group: This is a benzylic-type bromide. The C-Br bond is activated by the adjacent benzothiophene ring system, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is crucial for linking the benzothiophene core to other molecular fragments.[5]

-

The 3-Bromo Group: This is an aryl bromide, attached directly to the thiophene ring. This C-Br bond is significantly less reactive towards classical nucleophilic substitution but is ideal for transition metal-catalyzed cross-coupling reactions.[4] Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. The greater reactivity of the C-Br bond at the 3-position compared to a C-Cl bond allows for selective functionalization in more complex halo-benzothiophenes.[6]

This dual reactivity enables a modular approach to synthesis, as depicted in the following logical diagram.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-bromo-2-(bromomethyl)-1-benzothiophene (C9H6Br2S) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-3-(bromomethyl)-1-benzothiophene - Amerigo Scientific [amerigoscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Compass: Navigating the Dual Reactivity of 3-Bromo-2-(bromomethyl)-1-benzothiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as therapeutic agents and functional materials.[1][2][3] Among the vast library of benzothiophene-based building blocks, 3-Bromo-2-(bromomethyl)-1-benzothiophene stands out as a molecule of significant synthetic potential due to its inherent dual reactivity. This bifunctional compound possesses two distinct electrophilic sites: a moderately reactive aryl bromide at the C3 position and a highly reactive benzylic bromide at the C2-methyl position. This guide provides a comprehensive exploration of the synthesis, characterization, and nuanced reactivity of 3-Bromo-2-(bromomethyl)-1-benzothiophene. We will delve into the strategic exploitation of its dual electrophilic nature to achieve selective and sequential functionalization, thereby unlocking a diverse array of complex molecular architectures. This document serves as a technical resource for researchers, offering insights into reaction mechanisms, detailed experimental protocols, and the logical framework behind experimental design.

Introduction: A Molecule with Two Faces

3-Bromo-2-(bromomethyl)-1-benzothiophene is a bifunctional organic compound that offers chemists two distinct points of connection for molecular elaboration.[4] The disparate reactivity of the aryl bromide and the benzylic bromide allows for a high degree of control in synthetic planning. The benzylic bromide is highly susceptible to nucleophilic attack, making it an ideal handle for introducing a wide variety of functional groups via SN2 reactions.[5] In contrast, the aryl bromide at the C3 position is more amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7][8] This differential reactivity forms the basis for the orthogonal functionalization of the benzothiophene core, enabling the stepwise construction of complex molecules with precise control over substituent placement.

Synthesis and Characterization

The synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the radical bromination of 3-bromo-2-methyl-1-benzothiophene.

Proposed Synthetic Pathway

The synthesis commences with the electrophilic bromination of 2-methyl-1-benzothiophene to selectively install a bromine atom at the C3 position. The resulting 3-bromo-2-methyl-1-benzothiophene is then subjected to a Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator to furnish the target compound.

Caption: Proposed synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-2-methyl-1-benzothiophene

-

To a solution of 2-methyl-1-benzothiophene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-methyl-1-benzothiophene.

Step 2: Synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene

-

Dissolve 3-bromo-2-methyl-1-benzothiophene (1.0 eq) in dry carbon tetrachloride (CCl4).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Characterization Data (Predicted)

| Technique | Predicted Data |

| 1H NMR (CDCl3, 400 MHz) | δ 7.90-7.80 (m, 2H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 4.85 (s, 2H, -CH2Br) |

| 13C NMR (CDCl3, 100 MHz) | δ 140.5, 138.0, 128.0, 125.5, 125.0, 123.0, 122.5, 115.0, 30.0 (-CH2Br) |

| IR (KBr) | νmax 3100-3000 (Ar C-H), 1450 (Ar C=C), 1210 (C-Br), 680 (C-S) cm-1[12] |

| Mass Spec. (EI) | m/z (%): 306/308/310 (M+, isotopic pattern for 2 Br), 227/229 ([M-Br]+) |

The Dichotomy of Reactivity: A Tale of Two Bromides

The synthetic utility of 3-Bromo-2-(bromomethyl)-1-benzothiophene lies in the differential reactivity of its two carbon-bromine bonds. The C(sp3)-Br bond of the bromomethyl group is significantly more labile towards nucleophilic substitution than the C(sp2)-Br bond of the aryl bromide. Conversely, the aryl bromide is the preferred site for palladium-catalyzed cross-coupling reactions.

Caption: Selective functionalization pathways of 3-Bromo-2-(bromomethyl)-1-benzothiophene.

Exploiting the Labile Bromomethyl Group: Nucleophilic Substitution

The primary C(sp3)-Br bond is highly activated towards SN2 reactions. This allows for the introduction of a wide range of nucleophiles under relatively mild conditions, leaving the C3-bromo substituent intact.

Experimental Protocol: N-Alkylation of an Amine

-

To a solution of 3-Bromo-2-(bromomethyl)-1-benzothiophene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and a mild base such as potassium carbonate (K2CO3, 2.0 eq).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-(aminomethyl)-3-bromo-1-benzothiophene derivative.

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Piperidine | 2-(Piperidin-1-ylmethyl)-3-bromo-1-benzothiophene | K2CO3, DMF, RT, 8h | High |

| Sodium Azide | 2-(Azidomethyl)-3-bromo-1-benzothiophene | NaN3, DMF, RT, 12h | High |

| Phenol | 2-(Phenoxymethyl)-3-bromo-1-benzothiophene | K2CO3, Acetone, Reflux, 10h | Moderate to High |

Activating the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The C3-Br bond can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing unwanted side reactions involving the bromomethyl group.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the C3 position and various aryl or vinyl groups.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-2-(bromomethyl)-1-benzothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base like potassium carbonate (K2CO3, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

3.2.2. Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position, a valuable transformation for the synthesis of extended π-systems and precursors for further reactions.[1]

Experimental Protocol: Sonogashira Coupling

-

To a solution of 3-Bromo-2-(bromomethyl)-1-benzothiophene (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq) and a copper(I) co-catalyst (e.g., CuI, 0.06 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Sequential Functionalization: A Strategy for Complexity

The true synthetic power of 3-Bromo-2-(bromomethyl)-1-benzothiophene is realized through the sequential application of nucleophilic substitution and cross-coupling reactions. This orthogonal approach allows for the programmed introduction of diverse functionalities at both the C2-methyl and C3 positions.

Caption: Orthogonal synthetic routes utilizing the dual reactivity.

Conclusion and Future Outlook

3-Bromo-2-(bromomethyl)-1-benzothiophene is a versatile and powerful building block for the synthesis of complex, highly substituted benzothiophene derivatives. Its dual reactivity, characterized by a labile benzylic bromide and a cross-coupling-receptive aryl bromide, allows for a high degree of synthetic control. The ability to perform selective and sequential functionalization opens up a vast chemical space for exploration in drug discovery and materials science. While the literature on this specific molecule is sparse, the principles of differential reactivity are well-established, providing a solid foundation for its application in novel synthetic endeavors. Future work should focus on the experimental validation of the predicted reactivity and the expansion of its use in the synthesis of biologically active compounds and functional materials.

References

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene.

- Amerigo Scientific. (n.d.). 2-Bromo-3-(bromomethyl)-1-benzothiophene.

- Apollo Scientific. (n.d.). 3-Bromo-Benzo[b]Thiophene-2-Carboxylic Acid.

- Abovchem. (n.d.). 3-bromo-2-(bromomethyl)thiophene.

- The Royal Society of Chemistry. (n.d.).

- Yuan, Y.-Q., Guo, S.-R., Shu, Z.-N., Gu, Y.-B., & Mo, J.-J. (2006). 3-Bromomethyl-5-chloro-2-benzothiophene. Acta Crystallographica Section E: Structure Reports Online, 62(1), o77–o778.

- Sone, T., Takahashi, K., & Fujieda, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry, 7(11), 572-574.

- NIST. (n.d.). Benzo[b]thiophene, 3-bromo-.

- NIST. (n.d.). Benzo[b]thiophene, 3-bromo-.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-1-benzothiophene.

- Royal Society of Chemistry. (n.d.). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools.

- Indian Academy of Sciences. (2018).

- PubChem. (n.d.). 3-bromo-2-(bromomethyl)-1-benzothiophene.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- BenchChem. (2025). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.

- Doc Brown's Chemistry. (n.d.). CH3Br infrared spectrum of bromomethane.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile.

- Kumar, A., & Kumar, V. (2019). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 4(26), 21951–21961.

- Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5969-5981.

-

ResearchGate. (2025). Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions.

- BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(bromomethyl)phenyl]thiophene.

- PubChem. (n.d.). 2-bromo-3-(bromomethyl)-1-benzothiophene.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-1-benzothiophene.

- Yan, J., Pulis, A. P., Perry, G. J., & Procter, D. J. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics.

- Procter, D. J., et al. (2019).

- Guanti, G., & Riva, R. (1984). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1039-1044.

- PubChemLite. (n.d.). 2-bromo-3-(bromomethyl)-1-benzothiophene.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-1-benzothiophene.

- BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group.

- BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran.

- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene.

- Organic Syntheses. (n.d.). 3-thenyl bromide.

- Rauf, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Kauno Technologijos Universitetas. (2022).

- Roger, J., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2243–2249.

- ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether.

-

Procter, D. J., et al. (2019). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 24(15), 2788.

- MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662–3670.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 29174-66-1 Cas No. | 3-Bromo-Benzo[b]Thiophene-2-Carboxylic Acid | Apollo [store.apolloscientific.co.uk]

- 3. malayajournal.org [malayajournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]

- 11. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]

- 12. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Bromo-2-(bromomethyl)-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The benzothiophene scaffold is a privileged heterocyclic core in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 3-Bromo-2-(bromomethyl)-1-benzothiophene is a highly versatile bifunctional building block, presenting two distinct and orthogonally reactive sites. The benzylic bromide at the C2 position is primed for nucleophilic substitution, while the aryl bromide at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of synthetic strategies to leverage this dual reactivity, offering detailed, field-proven protocols for the synthesis of a diverse library of novel 2,3-disubstituted benzothiophene derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Strategic Overview: Leveraging Orthogonal Reactivity

The synthetic utility of 3-Bromo-2-(bromomethyl)-1-benzothiophene lies in the differential reactivity of its two bromine substituents. The C2-bromomethyl group, being a benzylic-type halide, is highly susceptible to SN2 reactions with a wide range of nucleophiles. In contrast, the C3-bromo group, attached to an sp²-hybridized carbon of the aromatic ring, is significantly less reactive towards classical nucleophilic substitution but is readily activated by palladium catalysts for cross-coupling reactions.[2]

This dichotomy allows for a modular and strategic approach to synthesis. One can selectively functionalize the C2 position first, leaving the C3-bromo group intact for subsequent elaboration, or vice versa. This stepwise approach is critical for building molecular complexity in a controlled and predictable manner.

Caption: Orthogonal synthetic pathways from the core scaffold.

Pathway A: Initial Functionalization at the C2-Bromomethyl Position

This pathway prioritizes the high reactivity of the benzylic bromide for nucleophilic substitution. This is often the preferred initial step as the reaction conditions are typically mild and avoid the use of expensive metal catalysts, preserving the C3-bromo handle for more complex, value-adding transformations.

Protocol: Nucleophilic Substitution with Amines (Synthesis of 2-(Aminomethyl) Derivatives)

The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry. The following protocol describes a general procedure for the reaction of 3-Bromo-2-(bromomethyl)-1-benzothiophene with primary or secondary amines.

Rationale: The reaction proceeds via a standard SN2 mechanism. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the amine and the transition state, facilitating the reaction. A non-nucleophilic base, such as K₂CO₃ or Et₃N, is added to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask, add 3-Bromo-2-(bromomethyl)-1-benzothiophene (1.0 equiv.) and a suitable anhydrous solvent (e.g., Acetonitrile or DMF, ~0.1 M concentration).

-

Reagent Addition: Add the desired amine (1.2 equiv.) followed by a base such as anhydrous potassium carbonate (2.0 equiv.) or triethylamine (1.5 equiv.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive amines, the temperature may be gently elevated to 40-60 °C.

-

Work-up: Upon completion, filter off the inorganic base. If DMF is used, dilute the mixture with ethyl acetate and wash extensively with water and then brine to remove the solvent. If acetonitrile is used, concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the desired 2-(aminomethyl)-3-bromo-1-benzothiophene derivative.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | 25 | 12 | 85-95 |

| Morpholine | K₂CO₃ | Acetonitrile | 25 | 14 | 80-90 |

| Benzylamine | Et₃N | DMF | 40 | 18 | 75-85 |

| Aniline | K₂CO₃ | DMF | 60 | 24 | 60-70 |

Table 1: Representative conditions for nucleophilic substitution with amines.

Pathway B: Initial Functionalization at the C3-Bromo Position

This strategy employs palladium-catalyzed cross-coupling reactions to first install a carbon-carbon or carbon-heteroatom bond at the C3 position. This is particularly useful when the desired C2-substituent might be incompatible with the conditions of the cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling (Synthesis of 3-Aryl Derivatives)

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the formation of C(sp²)-C(sp²) bonds.[3] It offers excellent functional group tolerance and typically proceeds with high yields.[2]

Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] A mixture of solvents including water is often used to facilitate the dissolution of the inorganic base and promote the transmetalation step.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

-

Setup: To a reaction flask, add 3-Bromo-2-(bromomethyl)-1-benzothiophene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as sodium carbonate (2.5 equiv.), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Thoroughly degas the mixture again and heat it to reflux (80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-2-(bromomethyl)-1-benzothiophene derivative.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS.

Protocol: Sonogashira Coupling (Synthesis of 3-Alkynyl Derivatives)

The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[4]

Rationale: This reaction utilizes a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[4] An amine base like triethylamine or diisopropylamine is typically used both as the base and often as the solvent.

Experimental Protocol:

-

Setup: To a flame-dried Schlenk flask, add 3-Bromo-2-(bromomethyl)-1-benzothiophene (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add an anhydrous amine solvent such as triethylamine (Et₃N). Add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the mixture, filter it through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 3-alkynyl-2-(bromomethyl)-1-benzothiophene.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / THF | 50 | 75-85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | THF | 25 | 80-90 |

Table 2: Representative conditions for palladium-catalyzed cross-coupling reactions.

Sequential Functionalization: Building Complexity

The true power of the 3-Bromo-2-(bromomethyl)-1-benzothiophene scaffold is realized through sequential reactions. After the initial functionalization at either C2 or C3, the remaining reactive site can be elaborated using the protocols described above. For example, a 2-(aminomethyl)-3-bromo-1-benzothiophene intermediate from Protocol 2.1 can be subjected to Suzuki or Sonogashira coupling (Protocols 3.1 or 3.2) to generate highly functionalized, drug-like molecules. This modularity provides rapid access to a diverse chemical space for screening and development.

Self-Validating Systems and Troubleshooting

TLC Monitoring: In all protocols, diligent monitoring by TLC is crucial. A co-spot of the reaction mixture with the starting material is essential to confirm its consumption. The appearance of a new, distinct spot indicates product formation. Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is paramount. The Pd(0) species in the catalytic cycle is sensitive to oxygen, and its oxidation can deactivate the catalyst and halt the reaction. If a reaction stalls, re-degassing the solvent and adding a fresh portion of the catalyst may be beneficial. Base and Solvent Purity: The purity and dryness of bases and solvents are critical. Anhydrous conditions are particularly important for nucleophilic substitutions to prevent competing hydrolysis of the bromomethyl group and for cross-coupling reactions to ensure the efficacy of the catalyst and reagents.

References

-

Sciforum (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Available at: [Link]

-

Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Advances. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Available at: [Link]

-

Royal Society of Chemistry (2017). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Royal Society of Chemistry (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07340B [pubs.rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Nucleophilic Substitution on 2-(Bromomethyl)heteroarenes

Subject: Optimization of

Executive Summary

The 2-(bromomethyl)pyridine moiety is a critical pharmacophore in medicinal chemistry, serving as a linker in antihistamines, enzyme inhibitors, and ligand design.[1] However, unlike its benzylic carbocyclic analogs (e.g., benzyl bromide), the 2-(bromomethyl)pyridine scaffold presents a unique synthetic challenge: rapid self-quaternization .[1]

This guide addresses the instability of the free base form of 2-(bromomethyl)pyridine and provides validated protocols to suppress polymerization while maximizing yield in nucleophilic substitution reactions.

The Stability Paradox: Mechanistic Analysis

The "Scorpion" Effect (Self-Quaternization)

The defining characteristic of 2-(bromomethyl)pyridine is its dual nature. It contains both a potent electrophile (the alkyl bromide) and a moderate nucleophile (the pyridine nitrogen) within the same structure.

-

Stable State: As a hydrobromide salt (HBr), the pyridine nitrogen is protonated (

), rendering it non-nucleophilic.[1] The compound is a stable, white solid.[1] -

Unstable State: Upon neutralization (free-basing), the nitrogen lone pair becomes active.[1] Because the geometry prevents intramolecular attack (formation of a 3-membered ring is highly strained), the nitrogen attacks the bromomethyl group of a neighboring molecule. This intermolecular

cascade results in the formation of dark, insoluble pyridinium polymers (often observed as "black tar").[1]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired nucleophile and the substrate's own nitrogen.

Figure 1: Kinetic competition between desired substitution and self-quaternization.[1]

Strategic Protocols

To successfully utilize this reagent, the concentration of the "free base" must be kept low, or it must be generated in the presence of a large excess of the external nucleophile.[1]

Protocol A: In Situ Neutralization (Recommended)

Best for: Amines, Thiols, and stable nucleophiles.[1] Principle: The free base is generated slowly within the reaction mixture containing the nucleophile, ensuring the external nucleophile intercepts the reactive species before it can self-polymerize.

Reagents:

-

Substrate: 2-(Bromomethyl)pyridine HBr salt (1.0 equiv)[1]

-

Nucleophile: Primary/Secondary Amine (1.1 – 1.5 equiv)[1]

-

Auxiliary Base: DIPEA (Diisopropylethylamine) or TEA (3.0 equiv)[1]

-

Solvent: Anhydrous DCM (Dichloromethane) or DMF.

Step-by-Step Methodology:

-

Preparation of Nucleophile: Dissolve the amine (Nucleophile) and DIPEA (Base) in DCM at

.-

Note: Using 3 equivalents of base is critical: 1 equiv neutralizes the HBr salt, 1 equiv neutralizes the HBr generated during substitution, and 1 equiv maintains basicity.[1]

-

-

Controlled Addition: Add the solid 2-(bromomethyl)pyridine HBr salt portion-wise to the stirring amine solution over 15–30 minutes.

-

Crucial: Do NOT dissolve the HBr salt in solvent separately and add it; the high local concentration of free base in the dropping funnel will lead to decomposition before it reaches the reaction flask.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC (ensure the spot for the starting material disappears; ignore the baseline spot which may be trace polymer).

-

Workup: Wash with saturated

, then brine. Dry over

Protocol B: Biphasic Substitution (Schotten-Baumann Conditions)

Best for: Scale-up or when using inorganic bases. Principle: The free base is generated at the interface of an aqueous base and an organic solvent, immediately migrating into the organic phase where the nucleophile reacts.

Step-by-Step Methodology:

-

System Setup: Create a biphasic mixture of DCM (containing the Nucleophile) and saturated aqueous

(or 1M NaOH). -

Addition: Add the 2-(bromomethyl)pyridine HBr salt to the rapidly stirring biphasic mixture.

-

Mechanism: The salt dissolves in the aqueous layer, is neutralized, extracts into the DCM, and reacts with the amine.[1]

-

Advantage: The concentration of free base in the organic layer remains low, minimizing self-reaction.

Quantitative Comparison of Conditions

The following data summarizes optimization studies for the reaction of 2-(bromomethyl)pyridine with morpholine (secondary amine).

| Parameter | Condition A (Poor) | Condition B (Optimized) | Condition C (Biphasic) |